
1H-Purine-2,6-dione, 3,7-dihydro-1-methyl-3-(2-phenylethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Purine-2,6-dione, 3,7-dihydro-1-methyl-3-(2-phenylethyl)- is a chemical compound with a complex structure that belongs to the purine family
Vorbereitungsmethoden
The synthesis of 1H-Purine-2,6-dione, 3,7-dihydro-1-methyl-3-(2-phenylethyl)- involves several steps and specific reaction conditions. One common synthetic route includes the use of reagents such as sodium ethoxide in ethanol, followed by refluxing with N,N-Dimethylformamide dimethyl acetal (DMF-DMA) in methanol. The reaction is further processed with various reagents like potassium carbonate in N,N-Dimethylformamide (DMF), lithium hydroxide in a methanol-water mixture, and sodium nitrite in 50% acetic acid at elevated temperatures .
Analyse Chemischer Reaktionen
1H-Purine-2,6-dione, 3,7-dihydro-1-methyl-3-(2-phenylethyl)- undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sodium dithionite in ammonium hydroxide, carbon disulfide in ethanol-water mixture, and iodine in potassium hydroxide-ethanol mixture. These reactions typically yield major products such as substituted purines and other derivatives .
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it serves as a probe for studying enzyme interactions and metabolic pathways. In medicine, it has potential therapeutic applications due to its ability to interact with specific molecular targets. Industrially, it is used in the production of pharmaceuticals and other fine chemicals .
Wirkmechanismus
The mechanism of action of 1H-Purine-2,6-dione, 3,7-dihydro-1-methyl-3-(2-phenylethyl)- involves its interaction with specific molecular targets such as enzymes and receptors. It acts as a nonselective phosphodiesterase inhibitor, which leads to an increase in intracellular cyclic AMP levels. This, in turn, affects various cellular processes, including muscle contraction and neurotransmitter release .
Vergleich Mit ähnlichen Verbindungen
1H-Purine-2,6-dione, 3,7-dihydro-1-methyl-3-(2-phenylethyl)- can be compared with similar compounds such as caffeine (1H-Purine-2,6-dione, 3,7-dihydro-1,3,7-trimethyl-) and theobromine (1H-Purine-2,6-dione, 3,7-dihydro-3,7-dimethyl-). While caffeine is known for its stimulant effects and widespread use in beverages, theobromine is primarily found in cocoa and chocolate products and has milder stimulant effects. The unique phenylethyl group in 1H-Purine-2,6-dione, 3,7-dihydro-1-methyl-3-(2-phenylethyl)- distinguishes it from these compounds and contributes to its specific properties and applications .
Eigenschaften
CAS-Nummer |
132560-06-6 |
|---|---|
Molekularformel |
C14H14N4O2 |
Molekulargewicht |
270.29 g/mol |
IUPAC-Name |
1-methyl-3-(2-phenylethyl)-7H-purine-2,6-dione |
InChI |
InChI=1S/C14H14N4O2/c1-17-13(19)11-12(16-9-15-11)18(14(17)20)8-7-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,15,16) |
InChI-Schlüssel |
ICAXBBVKDJEQCZ-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=O)C2=C(N=CN2)N(C1=O)CCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


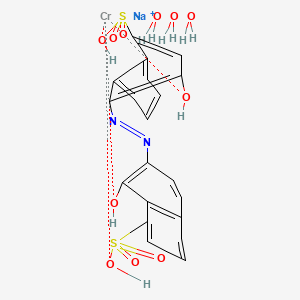
![1-[(5,6,7-Trichloro-1,9-dihydro-2-methyl-9-oxopyrazolo[5,1-B]quinazolin-3-YL)azo]anthraquinone](/img/structure/B12716621.png)

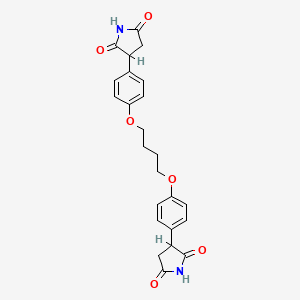
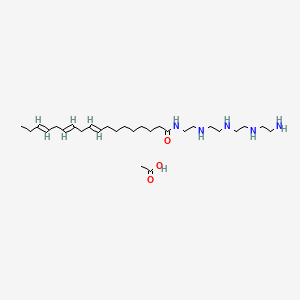
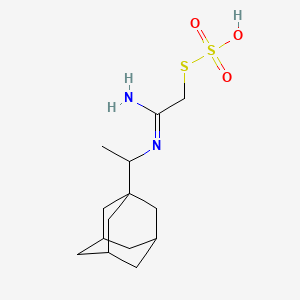
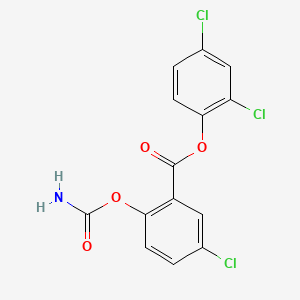
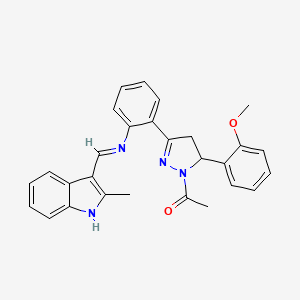

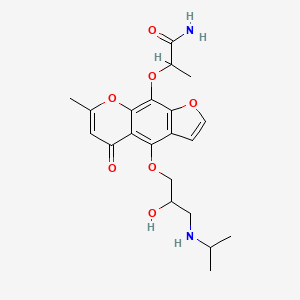


![(2,5-Dimethylpiperazine-1,4-diyl)diethylene bis[3-[3,5-DI-tert-butyl-4-hydroxyphenyl]propionate]](/img/structure/B12716685.png)

